molecular formula C18H15FN2O B11500747 3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

Cat. No.: B11500747
M. Wt: 294.3 g/mol
InChI Key: OOHSUFBHBINJPJ-UHFFFAOYSA-N
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Description

3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom at the 3-position of the benzamide ring and a pyrrole moiety attached to the benzyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide typically involves a multi-step process. One common method starts with the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine. This imine is then subjected to vinylation with vinylmagnesium bromide to afford the desired allylic amine. Reductive amination of this amine with p-anisaldehyde produces the protected amine, which is then deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrrole derivatives.

Scientific Research Applications

3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is unique due to the specific positioning of the fluorine atom and the pyrrole moiety. This unique structure imparts distinct chemical and biological properties, such as enhanced stability and specific binding affinity to molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15FN2O

Molecular Weight

294.3 g/mol

IUPAC Name

3-fluoro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide

InChI

InChI=1S/C18H15FN2O/c19-16-5-3-4-15(12-16)18(22)20-13-14-6-8-17(9-7-14)21-10-1-2-11-21/h1-12H,13H2,(H,20,22)

InChI Key

OOHSUFBHBINJPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)F

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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